molecular formula C8H7Br2N3O2 B13633949 3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylicacidhydrobromide

Cat. No.: B13633949
M. Wt: 336.97 g/mol
InChI Key: SSJYEHZYVAQOEU-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide is a brominated derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold. The compound features a bromomethyl substituent at position 3 and a carboxylic acid group at position 8, with the hydrobromide salt enhancing its solubility in polar solvents. This structure is significant in medicinal chemistry due to the reactive bromomethyl group, which can act as an alkylating agent for covalent bond formation with biological targets .

Properties

Molecular Formula

C8H7Br2N3O2

Molecular Weight

336.97 g/mol

IUPAC Name

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrobromide

InChI

InChI=1S/C8H6BrN3O2.BrH/c9-4-6-10-11-7-5(8(13)14)2-1-3-12(6)7;/h1-3H,4H2,(H,13,14);1H

InChI Key

SSJYEHZYVAQOEU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(=O)O)CBr.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized by cyclization of appropriate precursors. For example, a common method involves the reaction of 2-aminopyridine with an appropriate nitrile to form the triazole ring.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the triazolopyridine core. This can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions.

    Carboxylation: The carboxylic acid group can be introduced by carboxylation of an appropriate precursor, such as a methyl ester, followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the triazole ring.

    Esterification and Amidation: The carboxylic acid group can participate in esterification and amidation reactions to form esters and amides, respectively.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Amidation: Amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Nucleophilic Substitution: Substituted triazolopyridines with various functional groups.

    Oxidation: Oxidized derivatives of the triazolopyridine core.

    Reduction: Reduced derivatives with altered oxidation states.

    Esterification and Amidation: Esters and amides of the triazolopyridine carboxylic acid.

Scientific Research Applications

3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.

    Biological Studies: The compound is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is employed in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with analogous derivatives:

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide Bromomethyl C₈H₆BrN₃O₂·HBr ~337.97 Not reported Polar solvents (e.g., DMSO, water)
3-Methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Methyl C₈H₇N₃O₂ 177.16 Not reported DMSO, DMF
3-Phenyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Phenyl C₁₄H₉N₃O₂ 239.24 225–228 DMSO, DMF (insoluble in water)
3-Ethyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid Ethyl C₉H₉N₃O₂ 191.19 Not reported Organic solvents
3-(2-Methylpropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid 2-Methylpropyl C₁₁H₁₃N₃O₂ 219.24 Not reported Not reported
[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride None C₇H₅N₃O₂·HCl 163.13 (free acid) Not reported Hydrochloride salt enhances solubility

Key Observations:

  • Substituent Effects: Bromomethyl introduces a reactive bromide atom, increasing molecular weight (~337.97 g/mol) compared to methyl (177.16 g/mol) or ethyl (191.19 g/mol) derivatives. Aromatic substituents (e.g., phenyl in ) increase molecular weight and may improve binding via π-π stacking but reduce water solubility.
  • Solubility: The hydrobromide salt of the target compound improves solubility in polar solvents compared to non-salt forms (e.g., free carboxylic acids in ).

Research Findings

  • 3-Phenyl Derivative : Exhibits a melting point of 225–228°C and is used as an intermediate in synthesizing bioactive molecules, including pesticides and pharmaceuticals .
  • 3-(2-Methylpropyl) Derivative : Marketed as a "versatile small molecule scaffold" for drug discovery, emphasizing its adaptability in structural modifications .
  • Unsubstituted Carboxylic Acid (Hydrochloride Salt) : Serves as a baseline for studying substituent effects, with a molecular weight of 163.13 g/mol for the free acid .

Biological Activity

3-(Bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide is a heterocyclic compound that exhibits significant biological activity due to its unique structural features. This compound belongs to the triazolopyridine class and is characterized by a triazole ring fused to a pyridine ring, with a bromomethyl group at the 3-position and a carboxylic acid group at the 8-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting or modulating enzymatic activities. Additionally, the triazole ring facilitates π-π stacking interactions and hydrogen bonding, enhancing binding affinity to target biomolecules .

Key Interactions

  • Covalent Bond Formation : The bromomethyl group acts as an electrophile, allowing it to react with nucleophilic sites on proteins.
  • Hydrogen Bonding : The triazole and pyridine rings provide additional binding interactions, which may enhance specificity and potency against biological targets.

Biological Activity Data

The following table summarizes key biological activities associated with 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide:

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes by covalent modification through the bromomethyl group
Antimicrobial PropertiesExhibits activity against certain bacterial strains
Antitumor ActivityPotential effects observed in cancer cell lines
Neuroprotective EffectsInvestigated for neuroprotective properties in preclinical studies

Case Studies

  • Enzyme Inhibition : A study demonstrated that 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide effectively inhibited a specific kinase involved in cancer progression. The compound formed a stable complex with the enzyme, leading to reduced activity and subsequent apoptosis in cancer cells .
  • Antimicrobial Activity : Research indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis through interaction with specific enzymes .
  • Neuroprotective Effects : In vitro studies revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This effect was attributed to its ability to modulate signaling pathways associated with cell survival .

Comparative Analysis

To understand the uniqueness of 3-(bromomethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrobromide compared to similar compounds, the following table presents a comparison:

Compound Name Structural Features Unique Properties
2-Bromo-8-phenyl-[1,2,4]triazolo[1,5-a]pyridineContains a phenyl substituentPotential antitumor activity
4-Bromo-N-(pyridin-2-yl)pyridin-2-amineContains additional pyridine ringsUsed in anti-inflammatory research
5-Bromo-2-(piperidin-2-yl)pyridineFeatures a piperidine moietyInvestigated for neuroprotective effects

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